![molecular formula C23H33N3O2S B14741260 N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide CAS No. 5918-66-1](/img/structure/B14741260.png)
N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzyl group, a butylcarbamoyl group, a methylthiophenyl group, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in the synthesis may include benzyl chloride, butyl isocyanate, and 5-methylthiophene-2-carboxaldehyde. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target specific functional groups, such as the carbonyl group, to form alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thiophene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other glycinamide derivatives or molecules with similar functional groups, such as:
- N-Benzyl-N~2~-(ethylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide
- N-Benzyl-N~2~-(butylcarbamoyl)-N-[(4-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide
Uniqueness
N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide may be unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
5918-66-1 |
|---|---|
Molecular Formula |
C23H33N3O2S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-benzyl-2-[butylcarbamoyl(propan-2-yl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H33N3O2S/c1-5-6-14-24-23(28)26(18(2)3)17-22(27)25(15-20-10-8-7-9-11-20)16-21-13-12-19(4)29-21/h7-13,18H,5-6,14-17H2,1-4H3,(H,24,28) |
InChI Key |
WWOZHJYKZADWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=C(S2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


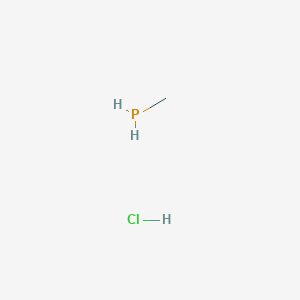
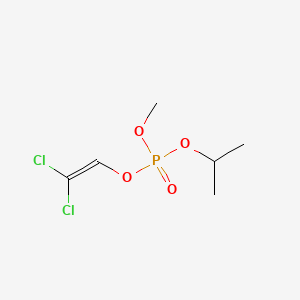
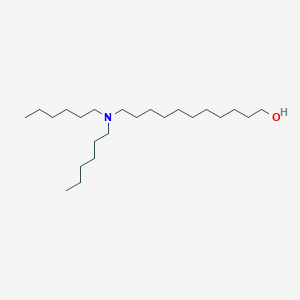
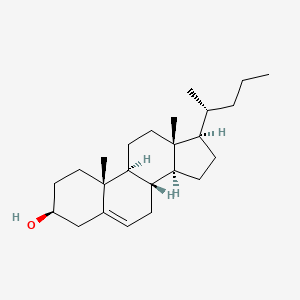
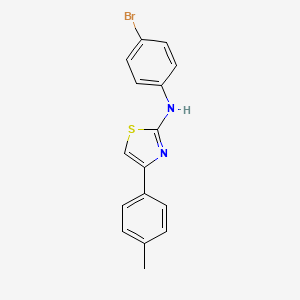
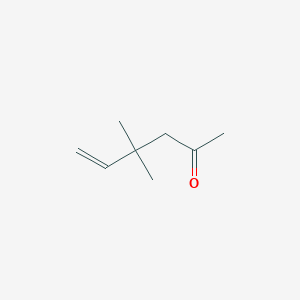
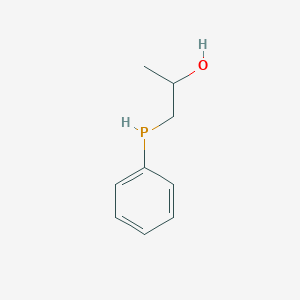
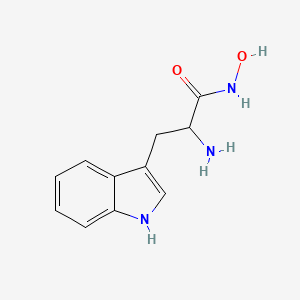
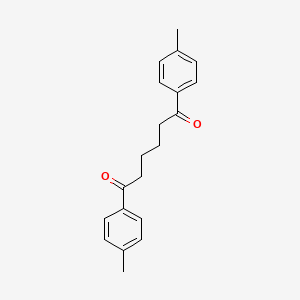
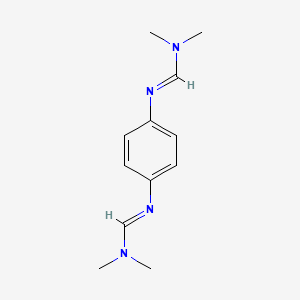
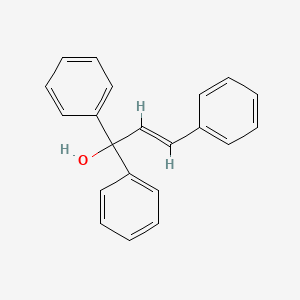
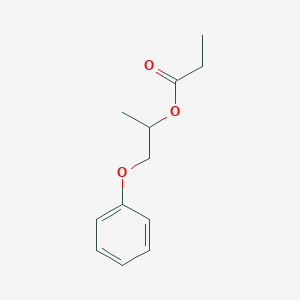
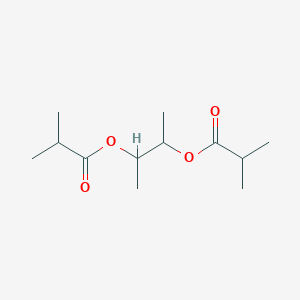
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
